molecular formula C11H12F2INO2 B8166023 3-(2,2-Difluoroethoxy)-4-iodo-N,N-dimethylbenzamide

3-(2,2-Difluoroethoxy)-4-iodo-N,N-dimethylbenzamide

Cat. No.: B8166023
M. Wt: 355.12 g/mol
InChI Key: NXRZUVKFXIGVRL-UHFFFAOYSA-N
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Description

3-(2,2-Difluoroethoxy)-4-iodo-N,N-dimethylbenzamide is a synthetic organic compound that features a benzamide core substituted with difluoroethoxy and iodo groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-Difluoroethoxy)-4-iodo-N,N-dimethylbenzamide typically involves multiple stepsThe reaction conditions often involve the use of strong bases and halogenating agents under controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to handle hazardous reagents and maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

3-(2,2-Difluoroethoxy)-4-iodo-N,N-dimethylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiol-substituted derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

3-(2,2-Difluoroethoxy)-4-iodo-N,N-dimethylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2,2-Difluoroethoxy)-4-iodo-N,N-dimethylbenzamide involves its interaction with specific molecular targets. The difluoroethoxy group can enhance the compound’s binding affinity to certain proteins or enzymes, while the iodo group can facilitate its incorporation into larger molecular structures. These interactions can modulate biological pathways and lead to desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,2-Difluoroethoxy)benzaldehyde
  • 2-[2-(2,2-Difluoroethoxy)ethoxy]ethanol
  • 1,4-Dimethylbenzene

Uniqueness

Compared to similar compounds, 3-(2,2-Difluoroethoxy)-4-iodo-N,N-dimethylbenzamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both difluoroethoxy and iodo groups allows for versatile chemical modifications and enhances its potential for various applications .

Properties

IUPAC Name

3-(2,2-difluoroethoxy)-4-iodo-N,N-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2INO2/c1-15(2)11(16)7-3-4-8(14)9(5-7)17-6-10(12)13/h3-5,10H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXRZUVKFXIGVRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC(=C(C=C1)I)OCC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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